molecular formula C10H8ClNO3S B13151765 8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid CAS No. 2092829-66-6

8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid

Cat. No.: B13151765
CAS No.: 2092829-66-6
M. Wt: 257.69 g/mol
InChI Key: OOFSUMZJSWWOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid is a heterocyclic compound that belongs to the benzothiazepine family This compound is characterized by its unique structure, which includes a benzene ring fused to a thiazepine ring, with a chlorine atom at the 8th position, a carboxylic acid group at the 7th position, and a ketone group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable α,β-unsaturated carbonyl compound in the presence of a base, followed by chlorination and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carboxylic acid group to an aldehyde.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes, depending on the specific reaction conditions.

    Reduction: Alcohols or aldehydes can be formed from the reduction of the ketone or carboxylic acid groups.

    Substitution: The substitution of the chlorine atom can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and cardiovascular disorders.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as catalytic activity or electronic conductivity.

    Biological Research: Researchers investigate its effects on cellular processes and its potential as a tool for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar benzothiazepine core but differs in the presence of a sulfone group instead of a ketone.

    2,3,4,5-Tetrahydro-1,5-benzothiazepine: Lacks the chlorine and carboxylic acid groups, making it less versatile in terms of functionalization.

    8-Chloro-1,5-benzothiazepine: Similar structure but lacks the ketone and carboxylic acid groups.

Uniqueness

8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its ability to interact with multiple biological targets can be leveraged for drug development.

Properties

CAS No.

2092829-66-6

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

IUPAC Name

8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylic acid

InChI

InChI=1S/C10H8ClNO3S/c11-6-4-8-7(3-5(6)10(14)15)12-9(13)1-2-16-8/h3-4H,1-2H2,(H,12,13)(H,14,15)

InChI Key

OOFSUMZJSWWOKI-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C=C(C(=C2)Cl)C(=O)O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.